
17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17R-Hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (hereafter referred to by its full systematic name) is a hydroxylated derivative of docosahexaenoic acid (DHA), an ω-3 polyunsaturated fatty acid (PUFA). This compound is a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), particularly D-series resolvins (RvDs) and aspirin-triggered resolvins (AT-RvDs) . Its structure features a hydroxyl group at the 17R position and a conjugated hexaene system with double bonds at positions 4Z,7Z,10Z,13Z,15E,19Z .
Biologische Aktivität
17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R-HDoHE) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA), characterized by the presence of a hydroxy group at the 17th carbon. This compound has garnered interest due to its potential biological activities, particularly in inflammation resolution and tissue homeostasis.
Chemical Structure and Properties
- Molecular Formula : C22H32O3
- Molecular Weight : 344.49 g/mol
- CAS Number : 155976-53-7
- Structure : The compound features multiple double bonds characteristic of polyunsaturated fatty acids and a hydroxy group that influences its biological activity.
Anti-inflammatory Properties
Research indicates that 17R-HDoHE exhibits significant anti-inflammatory effects. It is involved in the resolution of inflammation through several mechanisms:
- Macrophage Activation : 17R-HDoHE enhances macrophage phagocytosis and efferocytosis. These processes are crucial for clearing apoptotic cells and pathogens, thereby promoting tissue repair .
- Cytokine Modulation : The compound stimulates the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory mediators. This dual action helps maintain a balanced immune response .
- Pro-resolving Mediators : As a precursor to maresins—specialized pro-resolving mediators (SPMs)—17R-HDoHE plays a vital role in resolving inflammation and restoring homeostasis in tissues .
Case Studies and Research Findings
Several studies have documented the biological effects of 17R-HDoHE:
- Study on Macrophage Function : In vitro experiments demonstrated that 17R-HDoHE significantly increased the phagocytic capacity of human macrophages towards zymosan particles, enhancing microbial clearance by approximately 90% at specific concentrations .
- Animal Models : In mouse models of peritonitis, administration of 17R-HDoHE resulted in a reduction of neutrophil infiltration by around 40%, showcasing its potential therapeutic effects in inflammatory conditions .
The biological activity of 17R-HDoHE can be attributed to several key mechanisms:
- Induction of Heme Oxygenase-1 (HO-1) : This enzyme plays a protective role in inflammation and cellular stress responses.
- Endothelial Cell Interaction : The compound promotes the production of nitric oxide (NO) and prostaglandin I2 (PGI2) in endothelial cells, contributing to vasodilation and improved blood flow during inflammatory responses .
- Conversion to Maresins : Through enzymatic pathways involving lipoxygenases, 17R-HDoHE can be converted into maresins, which are known for their potent pro-resolving actions .
Comparative Analysis with Other Fatty Acids
The following table summarizes the biological activities of 17R-HDoHE compared to other related fatty acids:
Compound | Anti-inflammatory Effect | Role in Resolution | Cytokine Modulation |
---|---|---|---|
17R-HDoHE | High | Yes | IL-10 production |
Docosahexaenoic Acid (DHA) | Moderate | Yes | Moderate |
Arachidonic Acid (AA) | Low | No | Pro-inflammatory |
Q & A
Q. What are the primary enzymatic pathways involved in the biosynthesis of 17R-HDHA, and how do experimental conditions influence its yield?
Answer:
17R-HDHA is synthesized via multiple enzymatic pathways, depending on the biological context and experimental setup. Key pathways include:
- Cytochrome P450/ASA-COX-2 pathway : Docosahexaenoic acid (DHA) undergoes initial oxygenation by cytochrome P450 to form 17R-hydroperoxy-DHA, which is then converted to 17R-HDHA via aspirin-acetylated COX-2 .
- 15-Lipoxygenase (15-LOX) pathway : 15-LOX directly oxygenates DHA at position 17 to generate 17S-hydroperoxy-DHA, which is subsequently reduced to 17S-HDHA. The R-configuration may arise under specific conditions (e.g., aspirin exposure) or via epoxide intermediates .
- 15R-LOX pathway : In Sorangium cellulosum, 15R-LOX converts DHA to 17R-hydroperoxy-DHA, which is reduced to 17R-HDHA in the presence of cysteine .
Methodological Considerations :
- Enzyme specificity : Use selective inhibitors (e.g., COX-2 inhibitors like NS-398) to distinguish between COX-2- and LOX-derived pathways.
- Isotopic labeling : 18O2 tracing can confirm sequential oxygenation steps (e.g., epoxide intermediates) .
- Aspirin pretreatment : Induces the "aspirin-triggered" (AT) pathway, favoring 17R over 17S configurations .
Table 1: Key Enzymatic Pathways for 17R-HDHA Biosynthesis
Enzyme | Substrate | Product | Key References |
---|---|---|---|
Cytochrome P450 | DHA | 17R-hydroperoxy-DHA | |
ASA-modified COX-2 | DHA | 17R-HDHA (AT form) | |
15-LOX | DHA | 17S-HDHA | |
15R-LOX | DHA | 17R-hydroperoxy-DHA |
Q. How can researchers accurately identify and quantify 17R-HDHA in biological samples?
Answer:
Analytical Methods :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) :
- Chiral chromatography : Resolves 17R and 17S stereoisomers using chiral columns (e.g., Chiralpak AD-RH) .
Methodological Pitfalls :
- Sample matrix effects : Plasma (EDTA/heparin) yields higher 17R-HDHA levels than serum due to clotting-induced mediator loss .
- Isomer cross-reactivity : Validate antibodies or columns to avoid misidentification of 10,17-dihydroxy isomers (e.g., protectin D1) .
Table 2: LC-MS/MS Parameters for 17R-HDHA Quantification
Parameter | Value | Reference |
---|---|---|
Column | C18 (2.1 × 150 mm, 1.7 µm) | |
Mobile Phase | Methanol/water/acetic acid | |
MRM Transition | m/z 343 → 245 | |
LOD/LOQ | 3 pg/6 pg |
Q. What is the role of 17R-HDHA in resolving inflammation, and how does its bioactivity compare to other SPMs?
Answer:
17R-HDHA is a precursor to D-series resolvins (e.g., RvD1, RvD2) and aspirin-triggered resolvins (AT-RvD1), which regulate leukocyte trafficking and cytokine production at pico- to nanomolar concentrations . Key bioactivities include:
- Neutrophil inhibition : Reduces transendothelial migration (EC50 ~30 nM) .
- Macrophage modulation : Enhances phagocytosis and efferocytosis in human macrophages .
- Glial cell regulation : Suppresses pro-inflammatory cytokine release in murine brain models .
Comparative Efficacy :
- Stereochemical dependence : 17R-HDHA (AT form) resists enzymatic inactivation (e.g., dehydrogenases) better than 17S-HDHA, prolonging anti-inflammatory effects .
- Potency ranking : PD1 (10R,17S-diHDHA) > 17R-HDHA > 10S,17S-diHDHA in blocking neutrophil infiltration .
Q. How does the stereochemical configuration of 17R-HDHA influence its biological activity?
Answer:
The 17R vs. 17S hydroxyl group determines receptor binding, metabolic stability, and downstream signaling:
- Receptor specificity : 17R-HDHA preferentially activates GPR32, a resolvin receptor, while 17S-HDHA may bind alternative targets .
- Metabolic stability : 17R-HDHA is resistant to dehydrogenases (e.g., eicosanoid oxidoreductase), whereas 17S-HDHA is rapidly oxidized to inactive 17-oxo derivatives .
Experimental Approaches :
- Stereoisomer synthesis : Total organic synthesis of R/S configurations followed by comparative bioassays (e.g., neutrophil chemotaxis) .
- Chiral resolution : Use chiral HPLC to isolate enantiomers for in vivo testing (e.g., murine peritonitis models) .
Q. How can contradictions in reported biosynthetic pathways (e.g., cytochrome P450 vs. LOX involvement) be resolved experimentally?
Answer:
Strategies :
- Enzyme inhibition : Use selective inhibitors (e.g., ketoconazole for cytochrome P450; NDGA for LOX) to dissect pathway contributions .
- Genetic knockdown : CRISPR/Cas9-mediated deletion of ALOX15 (15-LOX) or CYP450 isoforms in cell lines .
- Isotope labeling : Track 18O incorporation during oxygenation to confirm enzymatic steps (e.g., epoxide vs. direct hydroxylation) .
Key Findings :
- Tissue-specific pathways : Brain tissues favor LOX-mediated 17S-HDHA, while blood leukocytes utilize cytochrome P450 for 17R-HDHA .
Q. What experimental considerations are critical when studying endogenous vs. exogenous 17R-HDHA?
Answer:
- Endogenous production : Measure baseline levels in plasma/serum (EDTA plasma: ~365 pg/mL post n-3 supplementation) .
- Exogenous administration : Use nanogram doses (1–10 ng/mouse) in animal models to mimic physiological concentrations .
- Bioavailability : Formulate 17R-HDHA in ethanol/PBS with albumin carriers to improve solubility .
Table 3: Comparison of Endogenous and Exogenous 17R-HDHA
Parameter | Endogenous | Exogenous |
---|---|---|
Source | DHA metabolism | Synthetic/isolated |
Concentration | 100–400 pg/mL (plasma) | 1–100 nM (in vitro) |
Detection | LC-MS/MS, chiral columns | Radiolabeled tracers |
Vergleich Mit ähnlichen Verbindungen
Stereochemical and Functional Divergence
- 17R vs. 17S Configuration : The 17R-hydroxy epimer (aspirin-triggered) exhibits prolonged stability and enhanced bioactivity compared to the 17S-hydroxy form due to resistance to enzymatic inactivation .
- C10 Chirality in Protectins : PD1 (10R,17S-diHDHA) is 50-fold more potent than its 10S,17S-diHDHA isomer in blocking neutrophil infiltration .
- Double Bond Geometry : The 15E configuration in 17R-hydroxy-DHA is critical for binding to resolvin receptors (e.g., GPR32), while Δ15-trans isomers show reduced activity .
Key Research Findings
Anti-Inflammatory Potency: 17R-hydroxy-DHA reduces neutrophil infiltration by 40% at 1 ng/mouse in peritonitis models, comparable to PD1 but superior to Δ15-trans-PD1 . In contrast, 10S,17S-diHDHA (a minor isomer) shows negligible activity despite structural similarity .
Therapeutic Potential: Aspirin-triggered 17R-hydroxy-DHA enhances the resolution of arthritis-associated pain, with effects persisting up to 24 hours post-administration . PD1, derived from 17S-HDHA, inhibits influenza A replication by blocking viral RNA export .
Metabolic Fate: 17R-hydroxy-DHA is preferentially incorporated into phospholipid membranes, prolonging its bioavailability compared to non-esterified resolvins .
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,13Z,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYBBUBEPPYCX-NGHKTGSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.